molecular formula C23H22ClN3O3S B2833791 N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899942-10-0

N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2833791
CAS No.: 899942-10-0
M. Wt: 455.96
InChI Key: WZCCPQMTIAZNDQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a benzofuro[3,2-d]pyrimidine core, and a sulfanylacetamide moiety. Its intricate molecular architecture suggests it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Attachment of the Sulfanylacetamide Moiety: This final step involves the coupling of the sulfanylacetamide group to the intermediate compound, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Advanced Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, chromatography, or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: As a precursor for manufacturing specialized chemicals or materials.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]acetamide: Lacks the sulfanyl group.

    N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}propionamide: Has a propionamide group instead of acetamide.

Uniqueness

The presence of the sulfanylacetamide moiety in N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide distinguishes it from similar compounds, potentially imparting unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c1-14(2)11-12-27-22(29)21-20(15-7-3-6-10-18(15)30-21)26-23(27)31-13-19(28)25-17-9-5-4-8-16(17)24/h3-10,14H,11-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCCPQMTIAZNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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